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molecular formula C36H30NiP2 B8418689 bis(triphenylphosphine) Nickel CAS No. 33991-60-5

bis(triphenylphosphine) Nickel

Cat. No. B8418689
M. Wt: 583.3 g/mol
InChI Key: UYLRKRLDQUXYKB-UHFFFAOYSA-N
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Patent
US06080870

Procedure details

To a solution of 2-bromobenzonitrile (1.00 g, 5.494 mmol), in THF (16.5 mL) at -100° C. was added t-butyl lithium (6.46 mL, of a 1.7M solution in pentane, 10.98 mmol. After 5 minutes zinc chloride(5.494 mL, of a 1M solution in THF, 5.494 mmol) was added. The reaction was stirred for 10 minutes at -78° C. and then allowed to warm to 0° C. and stirred for 1 hour. This solution was added via cannula to a solution of methyl-4-iodobenzoate (1.44 g, 5.494 mmol) and bis(triphenylphosphine) Nickel II chloride (0.359 g, 0.549 mmol) in THF (12 mL). The reaction stirred for 1 hour at 0° C. and then at ambient temperature for a further 16 hours. Saturated ammonium hydroxide solution (5 mL) was added and the mixture stirred until homogenous, extracted with EtOAc and the organic extracts washed with saturated brine, dried (MgSO4) and evaporated in vacuo. The residue was chromatographed (Silica gel, 50% CH2Cl2 to 50%) EtOAc in hexanes) to afford the title compound.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
16.5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
1.44 g
Type
reactant
Reaction Step Five
Name
Quantity
12 mL
Type
solvent
Reaction Step Five
Quantity
0.359 g
Type
catalyst
Reaction Step Five
Quantity
5 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].C([Li])(C)(C)C.[CH3:15][O:16][C:17](=[O:25])[C:18]1[CH:23]=[CH:22][C:21](I)=[CH:20][CH:19]=1.[OH-].[NH4+]>C1COCC1.CCCCC.[Cl-].[Zn+2].[Cl-].[Ni].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:15][O:16][C:17](=[O:25])[C:18]1[CH:23]=[CH:22][C:21]([C:2]2[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=2[C:4]#[N:5])=[CH:20][CH:19]=1 |f:3.4,7.8.9,10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C(C#N)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
16.5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
1.44 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)I)=O
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.359 g
Type
catalyst
Smiles
[Ni].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Six
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 10 minutes at -78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction stirred for 1 hour at 0° C.
Duration
1 h
WAIT
Type
WAIT
Details
at ambient temperature for a further 16 hours
Duration
16 h
STIRRING
Type
STIRRING
Details
the mixture stirred until homogenous,
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
the organic extracts washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (Silica gel, 50% CH2Cl2 to 50%) EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)C1=C(C=CC=C1)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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